molecular formula C19H25N3O4 B604528 1-ethyl-4-hydroxy-2-oxo-N'-(1-oxoheptyl)-3-quinolinecarbohydrazide CAS No. 300731-60-6

1-ethyl-4-hydroxy-2-oxo-N'-(1-oxoheptyl)-3-quinolinecarbohydrazide

Cat. No. B604528
CAS RN: 300731-60-6
M. Wt: 359.4g/mol
InChI Key: DIMSHHWRCPMNPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-ethyl-4-hydroxy-2-oxo-N'-(1-oxoheptyl)-3-quinolinecarbohydrazide is an aromatic amide and a member of quinolines.

Scientific Research Applications

Synthesis and Structural Analysis

  • Hydrazides of 1-R-2-oxo-4-hydroxyquinoline-3-carboxylic acids, which include compounds structurally related to 1-ethyl-4-hydroxy-2-oxo-N'-(1-oxoheptyl)-3-quinolinecarbohydrazide, have been synthesized and analyzed. A study by Ukrainets et al. (2000) showed that boiling these hydrazides with ethyl orthoformate produces ethyl esters of quinoline-3-carboxylic acids. This synthesis process was confirmed through X-ray diffraction analysis (Ukrainets et al., 2000).

Antitubercular Activity

  • A related study explored the synthesis of hetarylamides from ethyl 1-hydroxy-3-oxo-6,7-dihydro-3H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylate, which shares structural similarities with the quinolinecarbohydrazide . Ukrainets et al. (2008) conducted a comparative analysis of the antitubercular activities of these compounds, highlighting their potential use in the treatment of tuberculosis (Ukrainets et al., 2008).

Synthesis of Related Compounds

  • The synthesis of other related quinoline derivatives has been researched extensively. For instance, Tamura et al. (1982) investigated the synthesis and antimicrobial activity of 5-Hydroxy-l-ethyl-1,4-dihydrio-4-oxo-3-quinolinecarboxylic acids and their derivatives, which are structurally akin to the compound in focus (Tamura et al., 1982).

Antimicrobial and Anticancer Activity

  • Studies on quinoline derivatives, including those related to the compound of interest, have also indicated their potential in antimicrobial and anticancer applications. Agui et al. (1977) synthesized novel 1-alkoxy-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids, demonstrating significant in vitro activity against gram-negative microorganisms and Staphylococcus aureus (Agui et al., 1977).

properties

CAS RN

300731-60-6

Molecular Formula

C19H25N3O4

Molecular Weight

359.4g/mol

IUPAC Name

1-ethyl-N'-heptanoyl-4-hydroxy-2-oxoquinoline-3-carbohydrazide

InChI

InChI=1S/C19H25N3O4/c1-3-5-6-7-12-15(23)20-21-18(25)16-17(24)13-10-8-9-11-14(13)22(4-2)19(16)26/h8-11,24H,3-7,12H2,1-2H3,(H,20,23)(H,21,25)

InChI Key

DIMSHHWRCPMNPU-UHFFFAOYSA-N

SMILES

CCCCCCC(=O)NNC(=O)C1=C(C2=CC=CC=C2N(C1=O)CC)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-ethyl-4-hydroxy-2-oxo-N'-(1-oxoheptyl)-3-quinolinecarbohydrazide
Reactant of Route 2
Reactant of Route 2
1-ethyl-4-hydroxy-2-oxo-N'-(1-oxoheptyl)-3-quinolinecarbohydrazide
Reactant of Route 3
Reactant of Route 3
1-ethyl-4-hydroxy-2-oxo-N'-(1-oxoheptyl)-3-quinolinecarbohydrazide
Reactant of Route 4
Reactant of Route 4
1-ethyl-4-hydroxy-2-oxo-N'-(1-oxoheptyl)-3-quinolinecarbohydrazide
Reactant of Route 5
Reactant of Route 5
1-ethyl-4-hydroxy-2-oxo-N'-(1-oxoheptyl)-3-quinolinecarbohydrazide
Reactant of Route 6
Reactant of Route 6
1-ethyl-4-hydroxy-2-oxo-N'-(1-oxoheptyl)-3-quinolinecarbohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.